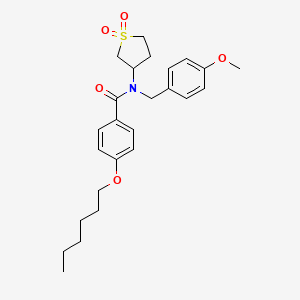
5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a bromophenyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenylacetic acid to form 4-bromophenylacetic acid.
Condensation Reaction: The 4-bromophenylacetic acid is then condensed with thiazolidine-2,4-dione in the presence of a suitable base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiazolidine derivatives.
Applications De Recherche Scientifique
5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromophenyl)-thiazol-2-amine
- 4-Bromo-2,5-dimethoxyamphetamine
- Hydrazine-coupled pyrazole derivatives
Uniqueness
5-(2-(4-Bromophenyl)-2-oxoethyl)-3-phenylthiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidine ring and bromophenyl group make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H12BrNO3S |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
5-[2-(4-bromophenyl)-2-oxoethyl]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-12-8-6-11(7-9-12)14(20)10-15-16(21)19(17(22)23-15)13-4-2-1-3-5-13/h1-9,15H,10H2 |
Clé InChI |
IOVMOISGLFTUTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B15098647.png)
![2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15098652.png)
![N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B15098662.png)
![4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B15098664.png)
![N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098676.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-3-hydroxybenzohydrazide](/img/structure/B15098678.png)


![(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098693.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15098698.png)
![4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene](/img/structure/B15098711.png)

![(5Z)-3-butyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098728.png)
